molecular formula C22H21ClN2S2 B2740011 4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 338776-88-8

4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2740011
CAS No.: 338776-88-8
M. Wt: 412.99
InChI Key: BTOPFZLMXACILM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H21ClN2S2 and its molecular weight is 412.99. The purity is usually 95%.
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Biological Activity

4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS No. 338776-88-8) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClN2S2C_{22}H_{21}ClN_{2}S_{2}, with a molecular weight of approximately 413.0 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties. It may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, indicating its potential use in treating infections.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Pathways : It could modulate signaling pathways related to cell survival and apoptosis.

Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell types, indicating its potency as an anticancer agent.

Study 2: Anti-inflammatory Activity

In a mouse model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCell viability reduction (IC50: 10-30 µM)
Anti-inflammatoryDecreased swelling and pain
AntimicrobialInhibition of bacterial growth

Table 2: Mechanisms of Action

MechanismDescription
Enzymatic InhibitionInhibits key enzymes involved in cancer/inflammation
Signaling Pathway ModulationAffects pathways related to apoptosis and survival

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2S2/c1-15-6-8-16(9-7-15)14-26-22-24-20-5-3-2-4-19(20)21(25-22)27-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOPFZLMXACILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.